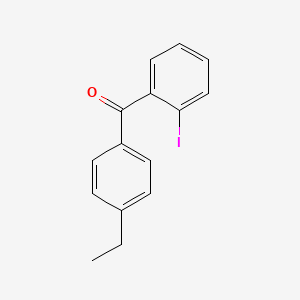

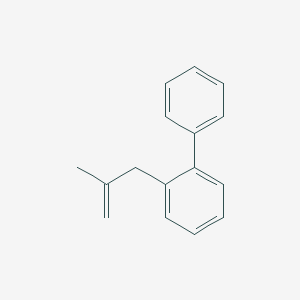

4-Ethyl-2'-iodobenzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

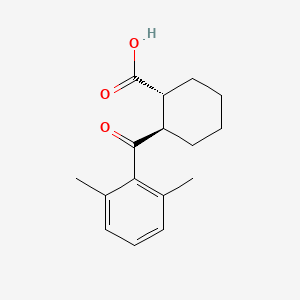

The synthesis of benzophenone derivatives like 4-Ethyl-2’-iodobenzophenone can be achieved through various methods. One common method is the Friedel-Crafts alkylation or acylation. Another method involves the palladium-catalyzed cross-coupling of a substituted phenyl boronic acid with an anhydride .Molecular Structure Analysis

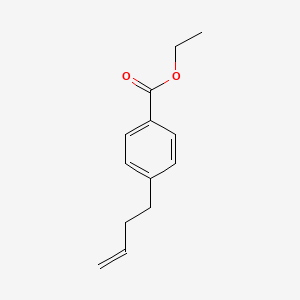

The molecular structure of 4-Ethyl-2’-iodobenzophenone consists of a benzene ring attached to a carbonyl group (C=O) and an ethyl group (C2H5). The benzene ring is further substituted with an iodine atom .Scientific Research Applications

Synthesis and Chemical Reactions

- Synthesis of Lignan Conjugates : Compounds related to 4-Ethyl-2'-iodobenzophenone have been utilized in the synthesis of lignan conjugates, showing excellent antimicrobial and antioxidant activities. This demonstrates the potential of such compounds in pharmaceutical applications (Raghavendra et al., 2016).

- Isophthalic Acids and Isophthalates Synthesis : The Dakin reaction involving hydroxybenzophenone derivatives has been employed to afford isophthalic acid monoethyl esters, showcasing the versatility of benzophenone derivatives in organic synthesis (Bodwell et al., 2003).

- Friedländer Synthesis : In the presence of chlorotrimethylsilane, 2-aminobenzophenone derivatives undergo condensation to yield ethyl 2-chloromethyl-3-quinoline carboxylates, indicating the role of benzophenone derivatives in the synthesis of heterocyclic compounds (Degtyarenko et al., 2007).

Material Science and Environmental Applications

- Metallomesogens Synthesis : Research into the synthesis of metallomesogenic complexes using 3-ketoester derivatives of benzophenones highlights the compound's potential in material science, particularly in the development of new liquid crystal materials (Kovganko et al., 2013).

- Environmental Phenol Measurement : Benzophenone derivatives have been utilized in the development of analytical methods for measuring environmental phenols in human milk, underscoring their importance in environmental monitoring and human health risk assessment (Ye et al., 2008).

Advanced Organic Synthesis

- Annulation Reactions : The use of phosphine-catalyzed annulation reactions involving benzophenone derivatives for the synthesis of highly functionalized tetrahydropyridines exemplifies the compound's utility in constructing complex organic molecules (Zhu et al., 2003).

properties

IUPAC Name |

(4-ethylphenyl)-(2-iodophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13IO/c1-2-11-7-9-12(10-8-11)15(17)13-5-3-4-6-14(13)16/h3-10H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMCYTJGVOGMFSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13IO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401282237 |

Source

|

| Record name | (4-Ethylphenyl)(2-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401282237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethyl-2'-iodobenzophenone | |

CAS RN |

951885-09-9 |

Source

|

| Record name | (4-Ethylphenyl)(2-iodophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951885-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Ethylphenyl)(2-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401282237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

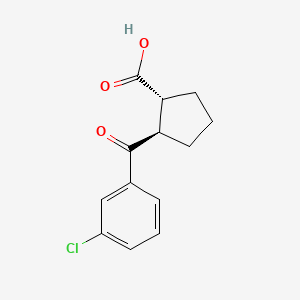

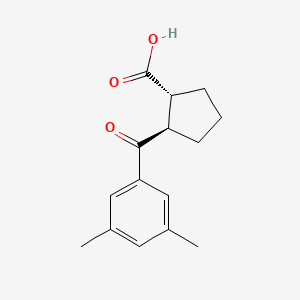

![trans-2-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345391.png)

![trans-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345392.png)